isopropyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
Isopropyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15354051 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors
A study explored the pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, identifying potent phosphodiesterase type 4 inhibitors. These compounds exhibited high isoenzyme selectivity and significantly inhibited TNFα release from human mononuclear cells, suggesting their potential as anti-inflammatory agents (Raboisson et al., 2003).
Spirobenzoxazoles and Benzoxazepines Synthesis
Research on the synthesis of spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]triazines] from pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines highlights a novel approach to creating fused heterocyclic systems. These compounds were evaluated for their pharmacological properties, underscoring the versatility of pyrazolo[5,1-c][1,2,4]triazines in drug discovery (Kurasawa et al., 1988).
Corticotropin-Releasing Factor Receptor-1 Antagonists
A specific study identified 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds showed potential as anxiolytic or antidepressant drugs, with one compound advancing to clinical trials, indicating the therapeutic relevance of this chemical scaffold (Gilligan et al., 2009).
Antioxidant and Anticancer Activities
Another study synthesized various fused oxazine derivatives, including 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, and evaluated them for antioxidant and anticancer activities. This research emphasizes the potential of pyrazolo[5,1-c][1,2,4]triazines in developing new therapeutic agents (Mahmoud et al., 2017).
Novel Anti-Inflammatory Agents
Compounds derived from pyrazolo[5,1-c][1,2,4]triazines were synthesized and tested for their anti-inflammatory activity, showing significant activity with minimal ulcerogenic activity. This highlights their potential as safer anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Material Science Applications
In material science, isopropenyl-1,3,5-triazines with long acyl groups have been synthesized and polymerized, resulting in new comb-like polymers with interesting crystallization properties. This research offers insights into the design of novel polymers with specific thermal and physical characteristics (Yuki et al., 1991).
Properties
IUPAC Name |
propan-2-yl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-10(2)25-18(23)16-12(4)22-17(20-19-16)15(11(3)21-22)13-6-8-14(24-5)9-7-13/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPASUIHSIDZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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